molecular formula C12H17N B6259719 5-butylindoline CAS No. 67932-67-6

5-butylindoline

Cat. No.: B6259719
CAS No.: 67932-67-6
M. Wt: 175.3
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Description

It has a chemical formula of C11H13N and a molecular weight of 159.23 g/mol. This compound is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butylindoline can be achieved through several methods. One common method involves the reaction of 5-bromoindoline with butylmagnesium bromide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Butylindoline undergoes various types of chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of 5-butylindole, a compound with potential biological activity.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: 5-Butylindole

    Reduction: this compound amine derivative

    Substitution: Various substituted indoline derivatives

Scientific Research Applications

5-Butylindoline has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 5-butylindoline involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylindoline
  • 5-Ethylindoline
  • 5-Propylindoline

Comparison

5-Butylindoline is unique due to its butyl substituent, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain increases the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes and interact with hydrophobic targets .

Properties

CAS No.

67932-67-6

Molecular Formula

C12H17N

Molecular Weight

175.3

Purity

95

Origin of Product

United States

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